

Advanced Therapeutic Potentials of Nicotinic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-chloro-4-fluoronicotinate

CAS No.: 1807259-57-9

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Executive Summary & Scaffold Analysis

Nicotinic acid (Niacin, Vitamin B3) is more than a nutritional requirement; its pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. This guide dissects the biological activities of nicotinic acid derivatives, moving beyond traditional lipid modulation into high-value therapeutic areas: antimicrobial resistance (AMR), oncology, and inflammation.[1]

For the drug development professional, the value lies in the C3-carboxyl and N1-pyridine positions. Modifications here allow for the generation of hydrazides, oxadiazoles, and fused heterocyclic systems that exhibit potent bioactivity while maintaining favorable drug-likeness (Lipinski's Rule of 5).

Module A: Antimicrobial & Antitubercular Activity[1][2][3][4][5]

Nicotinic acid hydrazides and their heterocyclized analogues (1,3,4-oxadiazoles) have emerged as potent agents against multi-drug resistant (MDR) bacteria and Mycobacterium tuberculosis.

Mechanism of Action

Unlike standard antibiotics that may target a single pathway, nicotinic acid derivatives often exhibit pleiotropic effects:

- **Mycolic Acid Inhibition:** Similar to Isoniazid, hydrazide derivatives can inhibit InhA enoyl reductase in mycobacteria, disrupting cell wall synthesis.
- **Biofilm Disruption:** Niacin derivatives have been shown to downregulate quorum sensing signals, inhibiting biofilm formation in *S. epidermidis* and *P. aeruginosa*.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C3-substitutions on antimicrobial potency (MIC values) based on recent high-throughput screening data.

Derivative Class	R-Group Substitution (C3)	Target Organism	MIC ($\mu\text{g/mL}$)	Activity Notes
Hydrazide	2-hydroxy-benzylidene	M. tuberculosis H37Rv	0.5 - 2.0	High potency; comparable to Isoniazid.
1,3,4-Oxadiazole	5-(4-chlorophenyl)	S. aureus (MRSA)	4.0 - 8.0	Electron-withdrawing groups enhance lipophilicity and membrane penetration.
Thiazolidinone	4-oxo-2-phenyl	C. albicans	12.5	Moderate antifungal activity; dependent on steric bulk.
Unsubstituted	-COOH (Parent)	E. coli	>100	Inactive as antimicrobial without derivatization.

Validated Protocol: Synthesis of Nicotinic Acid

Hydrazide Scaffolds

Objective: To synthesize high-purity nicotinic acid hydrazide (intermediate) and subsequent Schiff bases.

Reagents: Ethyl nicotinate (1.0 eq), Hydrazine hydrate (99%, 2.0 eq), Ethanol (Abs.), Glacial Acetic Acid.

Step-by-Step Workflow:

- Hydrazinolysis: Dissolve Ethyl nicotinate (0.1 mol) in 50 mL absolute ethanol.

- Addition: Add Hydrazine hydrate (0.2 mol) dropwise at room temperature to prevent exotherm spikes.
- Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Critical Control Point: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Disappearance of the ester spot indicates completion.
- Isolation: Concentrate the solvent under reduced pressure (rotary evaporator) to 20% volume. Cool to 4°C overnight.
- Purification: Filter the resulting white crystals and wash with cold ethanol. Recrystallize from ethanol/water (1:1).
 - Expected Yield: 85-92%.
 - Melting Point Validation: 160–162°C.

Module B: Anticancer & GPR109A Signaling

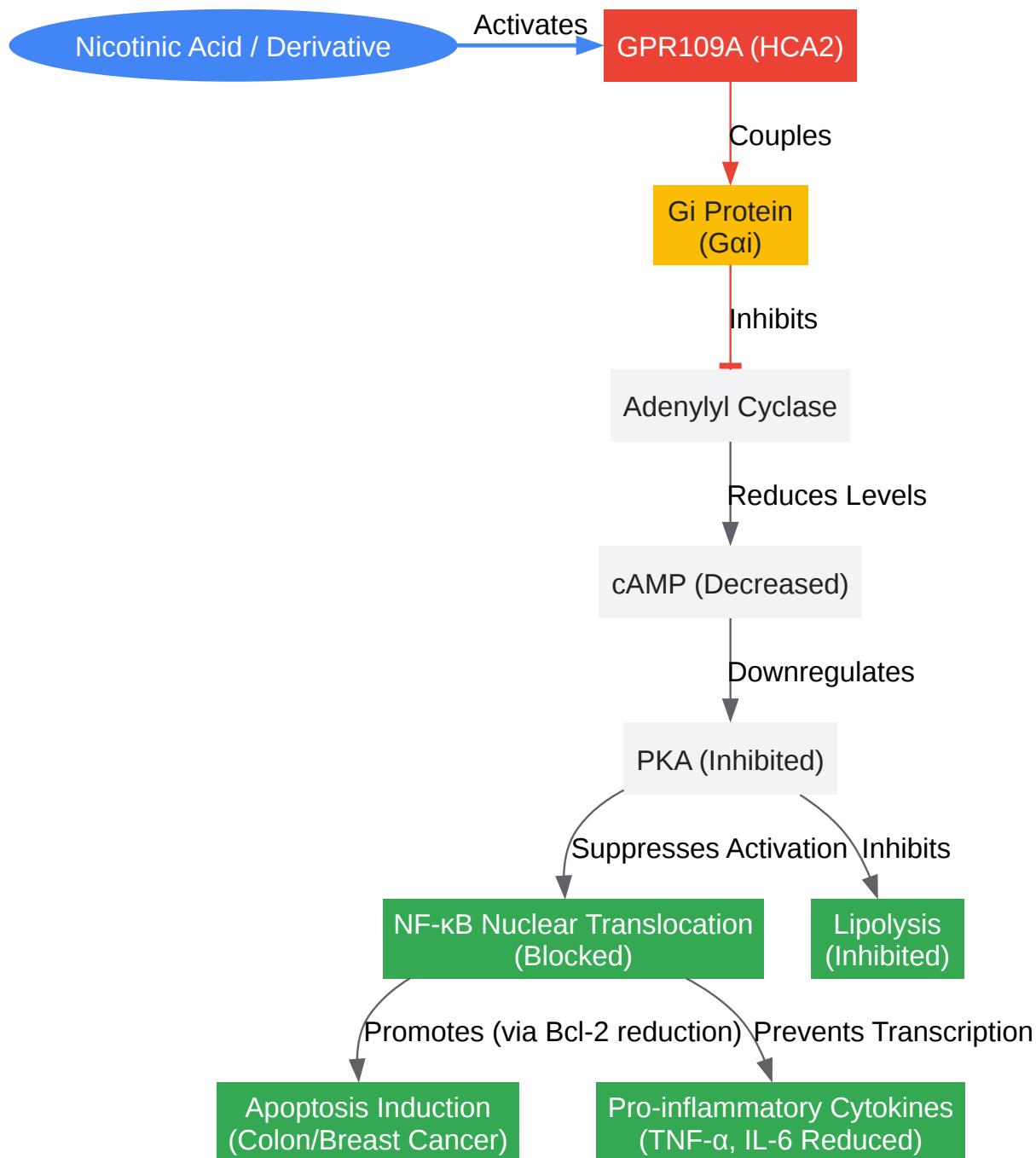
Recent research repositions nicotinic acid derivatives as dual-action anticancer agents: acting as GPR109A agonists and VEGFR-2 inhibitors.

The GPR109A Tumor Suppressor Pathway

GPR109A (HCA2) is a G-protein coupled receptor.^{[2][3][4]} Its activation in colonic and breast tissue induces apoptosis and reduces inflammation-driven tumorigenesis.

Visualization: GPR109A Signaling Cascade

The following diagram illustrates the mechanistic flow from ligand binding to anti-tumorigenic effects.



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Caption: GPR109A activation suppresses cAMP/PKA signaling, blocking NF-κB driven inflammation and promoting apoptosis in tumor cells.

VEGFR-2 Inhibition Protocol (In Silico & In Vitro)

Certain nicotinic acid-1,3,4-oxadiazole hybrids act as competitive inhibitors of VEGFR-2, starving tumors of blood supply.

Assay Protocol: MTT Cytotoxicity Screening

- Seeding: Seed MCF-7 or HCT-116 cells (5×10^3 cells/well) in 96-well plates. Incubate for 24h.
- Treatment: Add test compounds (0.1, 1, 10, 50, 100 μ M) dissolved in DMSO (<0.1% final conc). Include Doxorubicin as positive control.
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L MTT solution (5 mg/mL in PBS). Incubate 4h.
- Solubilization: Aspirate media; add 150 μ L DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

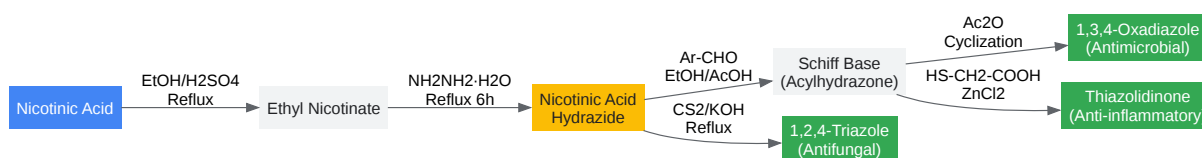
Module C: Anti-inflammatory & Analgesic Potential[1][9][10][11]

Nicotinic acid derivatives offer a "gastric-safe" alternative to NSAIDs. By inhibiting COX-2 selectively or modulating cytokine release via GPR109A, they reduce inflammation without the severe ulcerogenic side effects of acidic NSAIDs.

Key Experimental Insight: In carrageenan-induced rat paw edema models, 2-substituted nicotinic acid derivatives showed 60-70% inhibition of edema, comparable to Diclofenac, but with an ulcer index of <0.5 (vs. 2.5 for standard NSAIDs).

Synthesis Workflow Diagram

The following diagram outlines the divergent synthesis pathways from the core nicotinic acid scaffold to bioactive derivatives.



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Caption: Divergent synthetic routes from Nicotinic Acid to three major bioactive heterocyclic classes.[5]

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